tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate: is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-(1-chloro-3-phenylpropan-2-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with reagents like potassium permanganate can yield corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted amines or thiols from nucleophilic substitution.
- Alcohols or ketones from oxidation.
- Corresponding amines from hydrolysis .
Scientific Research Applications
Chemistry: tert-Butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. This interaction can be reversible or irreversible, depending on the nature of the enzyme and the binding affinity of the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications but lacks the specific functional groups present in tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate.
N-Boc-ethanolamine: Another carbamate with different functional groups, used in the synthesis of various organic compounds.
tert-Butyl (4-bromobenzyl)carbamate: A related compound with a bromine substituent, used in different chemical reactions.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C14H20ClNO2 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-chloro-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
OFCDPGFTYDVHTP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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